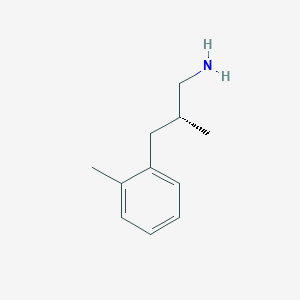

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-methyl-3-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEMINLDVJRIHR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and a suitable amine precursor.

Reductive Amination: The key step in the synthesis is the reductive amination of 2-methylbenzaldehyde with the amine precursor in the presence of a reducing agent like sodium cyanoborohydride.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine may involve:

Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Automated Purification: Implementing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, oximes.

Reduction: Secondary amines, tertiary amines.

Substitution: Substituted amine derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structure Features | Amine Type | Substituent Position | logP (Estimated) | Biological Relevance | Reference |

|---|---|---|---|---|---|---|

| (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine | R-configuration, 2-methylphenyl at C3 | Primary | C2 (methyl), C3 (aryl) | ~2.8 | Potential CNS ligand | |

| (2RS)-1-(4-methoxyphenyl)propan-2-amine | Racemic mixture, 4-methoxyphenyl at C1 | Primary | C1 (aryl), C2 (none) | ~1.6 | Adrenergic receptor modulation | |

| 1-(fluorophenyl)propan-2-ylamine | Fluorophenyl at C1, methylamine at C2 | Secondary | C1 (aryl), C2 (methyl) | ~2.3 | Enhanced metabolic stability | |

| N-(2-chloroethyl)-N-methylpropan-1-amine | Chloroethyl, tertiary amine | Tertiary | N/A | ~1.1 | Alkylating agent candidate |

Key Observations :

- Stereochemistry : The R-configuration in the target compound may confer selectivity in receptor binding compared to racemic mixtures (e.g., (2RS)-1-(4-methoxyphenyl)propan-2-amine ) .

- Amine Type : Primary amines (target compound) typically exhibit higher solubility and receptor affinity, whereas tertiary amines (e.g., N-(2-chloroethyl)-N-methylpropan-1-amine ) are more lipophilic and reactive .

Substituent Effects on Physicochemical Properties

Table 2: Impact of Aromatic Substituents

Key Findings :

- Electron-Donating Groups : The 2-methylphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl analogs but reduces solubility.

Biological Activity

(2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine, commonly referred to as a chiral amine, exhibits significant biological activity due to its structural characteristics and ability to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H17N

- IUPAC Name : (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine

The presence of a chiral center contributes to its unique interactions with biological systems, influencing its pharmacological properties and biological effects.

The biological activity of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate various enzymes involved in metabolic pathways, thereby influencing biochemical processes. For example, it has been noted for potential interactions with acetylcholinesterase (AChE), which is crucial in neurotransmission .

- Receptor Interaction : Its chiral nature allows selective binding to receptors, potentially leading to varied physiological responses. This selectivity can affect neurotransmission and signal transduction pathways.

Biological Activity and Therapeutic Potential

Research indicates that (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that compounds similar to this amine may have neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's .

- Antidepressant Activity : The compound's ability to modulate neurotransmitter levels suggests potential applications in treating depression and anxiety disorders.

- Antimicrobial Properties : Preliminary studies indicate that related compounds may possess antimicrobial activity, which warrants further exploration for therapeutic use against bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological effects of (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine:

Future Directions

Ongoing research aims to further elucidate the specific mechanisms by which (2R)-2-Methyl-3-(2-methylphenyl)propan-1-amine exerts its biological effects. Areas of interest include:

- Pharmacokinetics and Metabolism : Understanding how the body metabolizes this compound will help predict its therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity can lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.